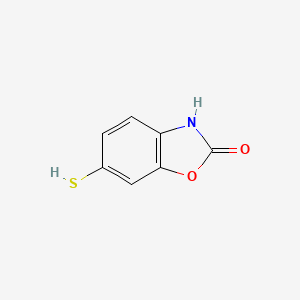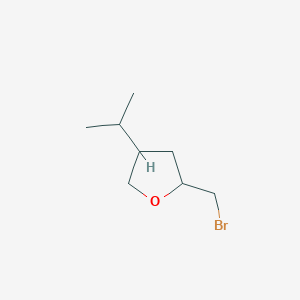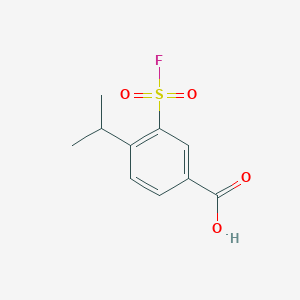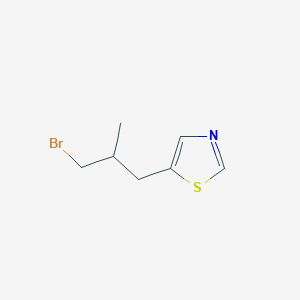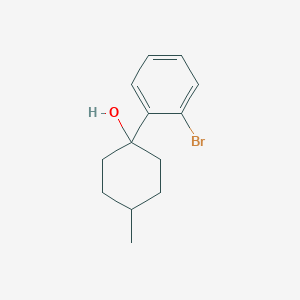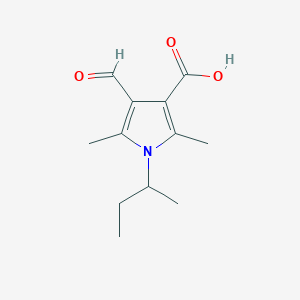
1-(Butan-2-yl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-yl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with butan-2-yl, formyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrrole precursor with butan-2-yl and formyl groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1-(Butan-2-yl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: 1-(Butan-2-yl)-4-carboxy-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(Butan-2-yl)-4-hydroxymethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Substitution: Various halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
1-(Butan-2-yl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The pyrrole ring may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Butan-2-yl)-4-formyl-2,5-dimethyl-1H-pyrrole-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
1-(Butan-2-yl)-4-formyl-2,5-dimethyl-1H-pyrrole-4-carboxylic acid: Another isomer with the carboxylic acid group at the 4-position.
1-(Butan-2-yl)-4-formyl-2,5-dimethyl-1H-pyrrole-5-carboxylic acid: Isomer with the carboxylic acid group at the 5-position.
Uniqueness
1-(Butan-2-yl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of butan-2-yl, formyl, and carboxylic acid groups on the pyrrole ring provides a distinct set of properties that can be leveraged in various applications.
Properties
CAS No. |
2059987-28-7 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-butan-2-yl-4-formyl-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C12H17NO3/c1-5-7(2)13-8(3)10(6-14)11(9(13)4)12(15)16/h6-7H,5H2,1-4H3,(H,15,16) |
InChI Key |
NUELZNGQAOSJGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=C(C(=C1C)C(=O)O)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



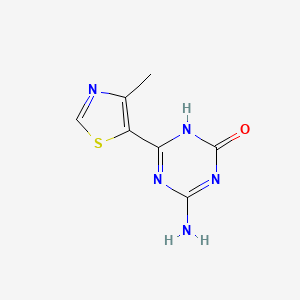
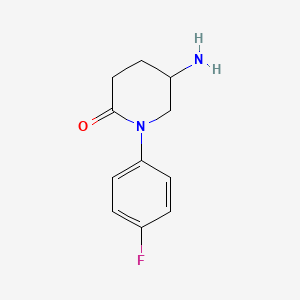
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)

![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13203088.png)
